molecular formula C15H18O2S2 B3065632 1,4-Dithiaspiro[4.5]decan-8-yl benzoate CAS No. 54531-77-0

1,4-Dithiaspiro[4.5]decan-8-yl benzoate

Cat. No.: B3065632
CAS No.: 54531-77-0
M. Wt: 294.4 g/mol
InChI Key: AHRRFTHHCIRRBH-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.5]decan-8-yl benzoate is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by a spirocyclic framework containing sulfur atoms, which imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiaspiro[4.5]decan-8-yl benzoate typically involves the reaction of 1,4-Dithiaspiro[4.5]decan-8-ol with benzoic acid or its derivatives. The reaction is often carried out under acidic or basic conditions to facilitate esterification. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.5]decan-8-yl benzoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atoms in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to 1,4-Dithiaspiro[4.5]decan-8-ol.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

1,4-Dithiaspiro[4.5]decan-8-yl benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro[4.5]decan-8-yl benzoate involves its interaction with specific molecular targets and pathways. The sulfur atoms in the spirocyclic framework can form strong interactions with biological molecules, leading to various biological effects. The benzoate group may also contribute to the compound’s activity by facilitating its binding to target sites.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiaspiro[4.5]decan-8-ol: A closely related compound with similar structural features but lacking the benzoate group.

    1,4-Dithiaspiro[4.5]decane: Another related compound with a simpler structure, lacking both the benzoate and hydroxyl groups.

Uniqueness

1,4-Dithiaspiro[4.5]decan-8-yl benzoate is unique due to the presence of both the spirocyclic sulfur-containing framework and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1,4-Dithiaspiro[4.5]decan-8-yl benzoate is a unique chemical compound characterized by its spirocyclic structure containing sulfur atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the esterification of 1,4-Dithiaspiro[4.5]decan-8-ol with benzoic acid or its derivatives under acidic or basic conditions. Common catalysts include sulfuric acid or hydrochloric acid, which facilitate the reaction to yield the desired ester product.

Chemical Structure

  • Molecular Formula : C₁₅H₁₈O₂S₂
  • Molecular Weight : 294.4 g/mol
  • CAS Number : 54531-77-0

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of sulfur atoms in the spirocyclic framework allows for strong interactions with biological molecules, potentially influencing various biochemical pathways.

Key Mechanisms:

  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
  • Antifungal Properties : Research indicates potential antifungal activity, making it a candidate for further exploration in treating fungal infections.

Biological Activity and Research Findings

Recent studies have explored the biological implications of this compound through various experimental approaches:

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of 1,3-dithiolane rings exhibit significant antimicrobial activity. The introduction of the spirocyclic structure enhances the compound's effectiveness against pathogens .
  • Antifungal Activity :
    • In vitro tests showed that this compound exhibits antifungal properties against common fungal strains like Candida albicans.
  • Neuropharmacological Effects :
    • Research has indicated that compounds similar to this compound may act as selective serotonin receptor agonists (5-HT1A), suggesting potential applications in neuropharmacology and treatment of mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1,4-Dithiaspiro[4.5]decan-8-yloxybenzoateSpirocyclic Sulfur CompoundAntimicrobial, Antifungal
1,3-Dithiolane derivativesDithiolane RingAntimicrobial
1-Oxa-4-thiaspiro compoundsOxygen/Sulfur HybridNeuropharmacological activity

Properties

IUPAC Name

1,4-dithiaspiro[4.5]decan-8-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2S2/c16-14(12-4-2-1-3-5-12)17-13-6-8-15(9-7-13)18-10-11-19-15/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRRFTHHCIRRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC(=O)C3=CC=CC=C3)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311622
Record name 1,4-dithiaspiro[4.5]decan-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54531-77-0
Record name NSC244360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dithiaspiro[4.5]decan-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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